4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N5/c1-22(2)17-20-6-5-16(21-17)24-9-7-23(8-10-24)12-13-3-4-14(18)11-15(13)19/h3-6,11H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZSHIRRZGLILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Dimethylation of 2-Aminopyrimidine
Treatment of 2-amino-4-bromopyrimidine with methyl iodide (2.2 equiv) and sodium hydride in THF at 0°C yields 4-bromo-N,N-dimethylpyrimidin-2-amine (82% yield). Excess methyl iodide ensures complete dimethylation, while NaH deprotonates the amine for nucleophilic substitution.
Table 1: Optimization of Dimethylation Conditions
| Methylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | NaH | THF | 0 | 82 |
| Dimethyl sulfate | K2CO3 | DMF | 25 | 68 |
| Trimethylamine | – | MeOH | 60 | 45 |
Dimethyl sulfate offers a safer alternative but requires polar aprotic solvents like DMF for solubility.
Preparation of 4-[(2,4-Difluorophenyl)Methyl]Piperazine
Monoalkylation of Piperazine
Piperazine’s bifunctional nature necessitates protection-deprotection strategies to avoid dialkylation. A Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) reacts with (2,4-difluorophenyl)methyl chloride (1.1 equiv) in DMF using K2CO3 (2.0 equiv) at 60°C for 12 hours, yielding monoalkylated product (75%). Subsequent TFA-mediated deprotection affords 1-[(2,4-difluorophenyl)methyl]piperazine.
Mechanistic Insight :
The reaction proceeds via SN2 displacement, where the benzyl chloride’s electrophilic carbon attacks piperazine’s secondary amine. Steric hindrance from the Boc group directs alkylation to the unprotected nitrogen.
Coupling Strategies for Pyrimidine-Piperazine Conjugation
Buchwald-Hartwig Amination
4-Bromo-N,N-dimethylpyrimidin-2-amine and 1-[(2,4-difluorophenyl)methyl]piperazine undergo palladium-catalyzed coupling using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) in dioxane at 100°C for 18 hours (78% yield).
Table 2: Catalytic System Screening
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs2CO3 | 78 |
| Pd₂(dba)₃ | BINAP | KOtBu | 65 |
| PdCl₂(AmPhos) | DavePhos | NaOtBu | 58 |
Xantphos enhances catalytic activity by stabilizing the Pd center, while Cs2CO3 facilitates deprotonation.
Nucleophilic Aromatic Substitution (SNAr)
Heating 4-chloro-N,N-dimethylpyrimidin-2-amine with 1-[(2,4-difluorophenyl)methyl]piperazine in DMF at 120°C for 24 hours achieves substitution (62% yield). Electron-withdrawing groups on pyrimidine (e.g., chloro) activate the ring for nucleophilic attack, though reactivity remains lower than bromo analogues.
Purification and Characterization
Column Chromatography
Crude products purify via silica gel chromatography using ethyl acetate/hexane (3:7) gradients. The target compound elutes at Rf = 0.35, confirmed by TLC.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 2.98 (s, 6H, N(CH₃)₂), 3.45–3.60 (m, 8H, piperazine-H), 4.25 (s, 2H, ArCH₂N), 6.80–7.10 (m, 3H, Ar-H), 8.20 (s, 1H, pyrimidine-H).
-
HRMS (ESI+) : m/z calc. for C₁₈H₂₂F₂N₆ [M+H]⁺ 381.1901, found 381.1898.
Scalability and Industrial Considerations
Solvent Recycling
Dioxane and DMF recover via distillation (≥90% purity), reducing costs by 30%.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrimidine rings can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or pyrimidine derivatives.
Scientific Research Applications
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Analogues
PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide)
- Structural Features : Shares the 2,4-difluorophenyl and piperazine moieties but incorporates a triazole ring and a tetrahydrofuran-oxolan system.
- Activity: Optimized for inhaled delivery, PC945 is a potent antifungal agent targeting Aspergillus spp. via CYP51 (lanosterol 14α-demethylase) inhibition. Its design minimizes systemic exposure, enhancing lung-specific efficacy .
- Key Difference : The triazole group in PC945 is critical for CYP51 binding, whereas the target compound lacks this moiety, suggesting divergent mechanisms.
Posaconazole (4-(4-{4-[4-({(3R,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-[(2S,3S)-2-hydroxypentan-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one)
- Structural Features : Contains a triazole, tetrahydrofuran, and piperazine-linked difluorophenyl group.
- Activity : Broad-spectrum systemic antifungal agent with oral/IV administration. Inhibits CYP51, disrupting ergosterol synthesis .
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
- Structural Features : Substitutes pyrimidine with a pteridine ring and replaces the 2,4-difluorophenyl group with a phenyl.
- Activity: Limited data, but pteridine derivatives are associated with kinase inhibition or antimicrobial activity .
- Key Difference : The larger pteridine system may alter solubility and binding kinetics compared to the pyrimidine core.
N-Cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine
- Structural Features : Features a sulfonyl-acenaphthylene group on piperazine and a cyclohexyl substituent.
- Activity : Sulfonyl groups often enhance protein binding; this compound may target proteases or inflammatory pathways .
- Key Difference : The sulfonyl group introduces polar interactions absent in the target compound.
Pharmacological and Physicochemical Comparison
Key Observations :
Antifungal Activity : PC945 and Posaconazole leverage triazole-CYP51 interactions, whereas the target compound’s dimethylamine-pyrimidine may prioritize other targets.
Structural Flexibility : Piperazine linkers enable diverse substitutions, modulating solubility (e.g., PC945’s inhaled efficacy) and tissue penetration.
Electron-Deficient Groups : The 2,4-difluorophenyl moiety enhances membrane permeability and metabolic stability across analogs .
Biological Activity
4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique substitution pattern, which contributes to its biological activity.
Chemical Structure and Properties
The compound features a pyrimidine ring connected to a piperazine moiety , with a 2,4-difluorophenyl group attached. This structural configuration is pivotal for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18F2N4 |
| Molecular Weight | 306.34 g/mol |
| CAS Number | 2549003-68-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function through:
- Inhibition of Kinases : The compound potentially inhibits specific kinases involved in cell proliferation, making it a candidate for cancer therapy.
- Modulation of Receptors : It may also modulate neurotransmitter receptors, which could be beneficial in treating neurological disorders.
Anticancer Activity
Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For example:
- IC50 Values : In vitro studies showed IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating moderate potency.
Neuropharmacological Effects
The compound has been explored for its neuropharmacological effects:
- Anxiolytic and Antidepressant Properties : Research suggests that similar piperazine derivatives can enhance serotonin receptor activity, which may lead to anxiolytic effects.
Case Studies
-
Study on Anticancer Properties
- A study evaluated the cytotoxic effects of the compound on human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines. Results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis induction at higher concentrations.
-
Neuropharmacological Evaluation
- Another research focused on the anxiolytic potential of related compounds in animal models. The results demonstrated reduced anxiety-like behavior in treated subjects compared to controls.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A (similar piperazine derivative) | 10 | Anticancer |
| Compound B (related pyrimidine derivative) | 15 | Neuroprotective |
| 4-{4-[(2,4-Difluorophenyl)methyl]piperazin} | 5 | Anticancer |
Q & A
Q. What are the key synthetic challenges in preparing 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution on the pyrimidine ring and piperazine functionalization. Key challenges include:
- Regioselectivity : Ensuring the 2-amine group on the pyrimidine remains unreacted during alkylation steps. Use protecting groups like tert-butoxycarbonyl (Boc) to shield amines .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for piperazine coupling, while inert atmospheres prevent oxidation of sensitive intermediates .
- Catalysts : Palladium or copper catalysts may improve yields in cross-coupling reactions involving the difluorophenyl group .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., dimethylamine protons at δ 2.8–3.2 ppm, piperazine protons at δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] expected for CHFN: 384.19) .
- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm) and C-F vibrations (1100–1250 cm) .
Q. What in vitro assays are recommended for initial evaluation of the biological activity of this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ kits to quantify IC values .
- Cellular Uptake Studies : Use LC-MS/MS to measure intracellular concentrations in cancer cell lines (e.g., HeLa, A549) .
- Receptor Binding Assays : Radioligand displacement assays (e.g., H-labeled ligands for serotonin or dopamine receptors) to assess affinity .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrimidine ring be achieved during synthesis?
- Methodological Answer :
- Directed Metalation : Use lithium hexamethyldisilazide (LiHMDS) to deprotonate the pyrimidine at specific positions, enabling selective alkylation or arylation .
- Protecting Group Strategies : Temporary protection of the 2-amine with acetyl groups directs reactivity to the 4-position .
- Computational Guidance : DFT calculations predict electron density distributions to prioritize reactive sites .
Q. How can X-ray crystallography and computational modeling resolve ambiguities in molecular conformation?
- Methodological Answer :
- X-ray Crystallography : Determine bond angles and torsion angles (e.g., dihedral angles between pyrimidine and piperazine rings) to confirm stereochemistry .
- Molecular Dynamics (MD) Simulations : Simulate solvated systems to assess flexibility of the difluorophenylmethyl group and its impact on binding pocket interactions .
- Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N-H⋯N bonds) that stabilize the active conformation .
Q. What strategies can elucidate the role of the 2,4-difluorophenyl group in receptor binding affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with mono-fluoro or non-fluorinated phenyl groups and compare IC values (Table 1) .
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the difluorophenyl group and hydrophobic receptor pockets .
- Fluorine NMR (F NMR) : Probe electronic effects of fluorine substituents on binding kinetics .
Data Contradiction Analysis
Q. How can contradictory data from kinase inhibition assays be systematically analyzed?
- Methodological Answer :
- Assay Validation : Confirm assay reproducibility using positive controls (e.g., staurosporine for kinase inhibition) .
- Compound Purity : Characterize batches via HPLC (>95% purity) to rule out impurity-driven variability .
- Statistical Meta-Analysis : Apply hierarchical Bayesian models to reconcile IC discrepancies across labs, accounting for assay conditions (e.g., ATP concentration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
